molecular formula C17H21N3O3 B2540099 4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 941999-67-3

4-(4-hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2540099
CAS No.: 941999-67-3
M. Wt: 315.373
InChI Key: NIIQHPAIOYEDKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo-pyrimidine-dione scaffold. Key structural features include a 4-hydroxyphenyl group at position 4 and a pentyl chain at position 4.

Its synthesis typically involves Biginelli-like multicomponent reactions, with yields exceeding 85% in similar derivatives ().

Properties

IUPAC Name

4-(4-hydroxyphenyl)-6-pentyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-3-4-9-20-10-13-14(16(20)22)15(19-17(23)18-13)11-5-7-12(21)8-6-11/h5-8,15,21H,2-4,9-10H2,1H3,(H2,18,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIQHPAIOYEDKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-Hydroxyphenyl)-6-pentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound within the pyrrolo[3,4-d]pyrimidine class known for its potential biological activities. This article explores its synthesis, biological activity, particularly its role as a poly(ADP-ribose) polymerase (PARP) inhibitor, and its therapeutic implications.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C14H18N2O3
  • Molecular Weight : 258.31 g/mol

Synthesis

The synthesis of this compound typically involves a cyclocondensation reaction of appropriate precursors. Recent studies have utilized novel synthetic pathways that enhance yield and reduce the need for chromatographic purification. For instance, a one-step cyclocondensation method has been reported to yield derivatives with significant biological activity against PARP enzymes .

PARP Inhibition

Poly(ADP-ribose) polymerases (PARPs) are critical enzymes involved in DNA repair mechanisms. Inhibitors of PARPs are increasingly recognized for their potential in cancer therapy, particularly in tumors with homologous recombination deficiencies.

Inhibitory Activity Against PARP-1 and PARP-2
Research indicates that derivatives of this compound exhibit potent inhibitory effects on both PARP-1 and PARP-2. The structure–activity relationship (SAR) studies have shown that the introduction of specific aryl substituents significantly enhances potency and selectivity towards these enzymes.

CompoundPARP-1 Inhibition (%)PARP-2 Inhibition (%)Selectivity
1a23.85100High
1b50.2195Moderate
1g17.4882Moderate
1k35.2060Low

Table: Inhibitory activity of selected compounds derived from the pyrrolo[3,4-d]pyrimidine scaffold against PARP enzymes at a concentration of 10 μM .

The mechanism by which these compounds inhibit PARP activity involves competitive binding to the enzyme's active site. This prevents the enzyme from catalyzing the addition of poly(ADP-ribose) chains to target proteins involved in DNA repair processes. Consequently, this inhibition leads to the accumulation of DNA damage in cancer cells, promoting cell death—particularly in cells deficient in other DNA repair pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of these compounds:

  • Case Study on Cancer Cell Lines
    • A study evaluated the efficacy of a specific derivative against various cancer cell lines including breast and ovarian cancer models. The results demonstrated significant cytotoxicity correlated with PARP inhibition.
  • Combination Therapy
    • Research has explored the combination of this compound with traditional chemotherapeutics to enhance overall treatment efficacy. The synergistic effects observed suggest that combining PARP inhibitors with agents like cisplatin may improve outcomes in patients with BRCA-mutated tumors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural variations and their impact on biological activity and physicochemical properties:

Compound Name / Identifier Substituents (Position 4 / 6) Biological Activity Key Physical/Spectral Data References
Target Compound 4-(4-hydroxyphenyl), 6-pentyl Not explicitly reported (likely α-glucosidase/elastase inhibition) N/A N/A
6-Benzyl-4-(4-hydroxyphenyl) analogue (Compound A) 4-(4-hydroxyphenyl), 6-benzyl α-Glucosidase inhibition (81.99% at 1.02 µg/mL; IC₅₀ = 1.02 µg/mL) Binding energy: -7.9 kcal/mol; RMSD: 1.7 Å
4-(4-Chlorophenyl)-6-(4-methoxybenzyl) analogue 4-(4-chlorophenyl), 6-(4-methoxybenzyl) Neutrophil elastase inhibition RN: 874594-42-0
4-(2-Hydroxyphenyl)-6-(4-methoxyphenyl) analogue 4-(2-hydroxyphenyl), 6-(4-methoxyphenyl) Neutrophil elastase inhibition MP: ±220°C; FTIR: 3640 cm⁻¹ (OH)
4-(4-Cyanophenyl)-1-(3-trifluoromethylphenyl) 4-(4-cyanophenyl), 1-(3-trifluoromethylphenyl) Human neutrophil elastase inhibition Patent: WO060158 A1 (2009)
Key Observations:
  • Position 4 Substituents: Hydroxyl groups (e.g., 4-hydroxyphenyl) enhance hydrogen bonding with enzymatic targets, as seen in Compound A’s high α-glucosidase inhibition . Chloro or cyano groups (e.g., 4-chlorophenyl in , 4-cyanophenyl in ) improve binding to hydrophobic pockets in elastase enzymes.
  • Benzyl groups in Compound A showed optimal fit in α-glucosidase’s active site .

Physicochemical and Spectral Comparisons

  • Melting Points (MP): Analogues with hydroxyl or methoxy groups (e.g., 215–220°C in ) exhibit higher MPs than non-polar derivatives, reflecting crystallinity influenced by hydrogen bonding.
  • FTIR Data : Hydroxyl stretches at 3615–3640 cm⁻¹ (), amide C=O stretches at 1680–1690 cm⁻¹, and aromatic C=C at 1500 cm⁻¹ are consistent across analogues.
  • NMR : The target compound’s 1H NMR would likely show signals similar to Compound A (δ 6.68–7.45 ppm for aromatic protons, δ 9.10 ppm for OH/NH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.